molecular formula C8H8IN2O5- B14052747 2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate

2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate

Cat. No.: B14052747
M. Wt: 339.06 g/mol
InChI Key: TZFYSTPTEBSUEZ-UHFFFAOYSA-M
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Description

Succinimidyl-2-(iodoacetamido)acetate is a heterobifunctional crosslinker commonly used in bioconjugation techniques. This compound is particularly useful for linking proteins and peptides due to its ability to react with both amine and sulfhydryl groups. The compound contains a succinimidyl ester group that reacts with primary amines and an iodoacetamide group that reacts with sulfhydryl groups, making it a versatile tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimidyl-2-(iodoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dimethylformamide or dichloromethane under inert conditions to prevent moisture from interfering with the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of succinimidyl-2-(iodoacetamido)acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-2-(iodoacetamido)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Succinimidyl-2-(iodoacetamido)acetate is widely used in various scientific research fields:

    Chemistry: Utilized in the synthesis of bioconjugates and the modification of biomolecules.

    Biology: Employed in protein labeling, peptide synthesis, and the study of protein-protein interactions.

    Medicine: Used in the development of antibody-drug conjugates and other therapeutic agents.

    Industry: Applied in the production of diagnostic reagents and biosensors.

Mechanism of Action

The mechanism of action of succinimidyl-2-(iodoacetamido)acetate involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamide group reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the compound to link proteins and peptides, facilitating various biochemical and biophysical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinimidyl-2-(iodoacetamido)acetate is unique due to its short spacer arm and the stability of the thioether bonds it forms. This makes it particularly useful in applications where minimal linker length and stable conjugation are required .

Properties

Molecular Formula

C8H8IN2O5-

Molecular Weight

339.06 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate

InChI

InChI=1S/C8H9IN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1

InChI Key

TZFYSTPTEBSUEZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CI

Origin of Product

United States

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